Nvs-malt1 -

Nvs-malt1

Catalog Number: EVT-10951586
CAS Number:
Molecular Formula: C24H27ClF3N5O4S
Molecular Weight: 574.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NVS-MALT1 is classified as an allosteric inhibitor, meaning it binds to a site on the MALT1 enzyme distinct from the active site, thereby altering its activity. It has been characterized through various biochemical assays, demonstrating a high potency with an IC50 value of approximately 2.4 nM in human biochemical assays under high salt conditions . The compound is part of ongoing research efforts funded by organizations such as Wellcome Trust, focusing on its role in modulating immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of NVS-MALT1 involves several advanced organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, general approaches for synthesizing small molecule inhibitors typically include:

  • Stepwise Synthesis: Utilizing multi-step reactions to build complex molecules from simpler precursors.
  • Purification Techniques: Employing methods such as chromatography to isolate pure compounds after synthesis.
  • Characterization: Using spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm the structure and purity of the synthesized compound.

The synthesis process is crucial for ensuring that the compound can be produced reliably for research and potential therapeutic use.

Molecular Structure Analysis

Structure and Data

NVS-MALT1 has a defined molecular structure that facilitates its interaction with the MALT1 protein. The three-dimensional structure can be referenced through its Protein Data Bank (PDB) ID 7A41, which provides insights into how the compound fits into the enzyme's active site and alters its function . The molecular formula and weight are essential for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

NVS-MALT1 primarily functions through inhibition of MALT1 activity. The mechanism involves binding to the allosteric site on MALT1, leading to a conformational change that reduces its enzymatic activity. This inhibition can be quantitatively assessed through various biochemical assays that measure substrate cleavage by MALT1 in the presence of NVS-MALT1.

The compound has shown selectivity with minimal off-target effects across a panel of proteases and kinases, indicating that it specifically targets MALT1 without significant interference with other enzymes at concentrations typically used in research .

Mechanism of Action

Process and Data

The mechanism of action of NVS-MALT1 centers around its ability to inhibit MALT1's proteolytic activity. By binding to an allosteric site, NVS-MALT1 prevents MALT1 from cleaving its substrates, which include proteins involved in NF-kappaB signaling pathways. This inhibition can disrupt downstream signaling events that are critical for lymphocyte activation and proliferation.

The data supporting this mechanism include biochemical assays demonstrating reduced cleavage of substrates like BCL10 when treated with NVS-MALT1 . This disruption can have significant implications for understanding immune responses and developing treatments for related diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NVS-MALT1 possesses specific physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Essential for pharmacokinetic studies.
  • Solubility: Determines how well the compound can be administered in biological assays.
  • Stability: Important for storage and handling during experiments.

These properties are typically characterized using standard analytical techniques to ensure that the compound remains effective throughout experimental procedures.

Applications

Scientific Uses

NVS-MALT1 serves multiple scientific purposes:

  • Research Tool: It is used extensively in studies investigating NF-kappaB signaling pathways, particularly in lymphocyte biology.
  • Therapeutic Potential: Given its role in inhibiting MALT1, it may have applications in treating diseases associated with aberrant immune signaling, such as certain lymphomas.
  • Drug Development: Insights gained from studying NVS-MALT1 can inform the development of new therapeutic agents targeting similar pathways.
Introduction to MALT1 Biology and Therapeutic Targeting

MALT1 in Immune Signaling Pathways: Role in Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activation and Lymphocyte Regulation

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a paracaspase that serves as a critical signaling hub for immune receptors containing immunoreceptor tyrosine-based activation motifs (ITAMs). These receptors include the T-Cell Receptor, B-Cell Receptor, Fc receptors, certain G-protein-coupled receptors, and activating receptors on natural killer cells and myeloid cells such as Dectin-1, Mincle, and Triggering Receptor Expressed on Myeloid Cells 1 [1] [2] [3]. Upon receptor engagement, MALT1 assembles into a multimeric complex known as the CARD11-BCL10-MALT1 (CBM) signalosome. This complex formation is nucleated by Caspase Recruitment Domain Family Member 11 (CARD11) phosphorylation by Protein Kinase C family kinases, which enables B-Cell Lymphoma 10 (BCL10) filament formation and subsequent recruitment of MALT1 [2] [8].

The CBM complex activates the canonical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway through two primary mechanisms:

  • Scaffold-Dependent Ubiquitin Ligase Recruitment: MALT1 recruits Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase that catalyzes Lysine 63-linked polyubiquitination of Interleukin-1 Receptor-Associated Kinase 1 and other substrates. This creates docking sites for Transforming Growth Factor Beta-Activated Kinase 1 and Inhibitor of Nuclear Factor Kappa B Kinase complex recruitment, ultimately leading to Inhibitor of Nuclear Factor Kappa B Alpha phosphorylation, ubiquitination, and degradation. Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunits (e.g., RELA) then translocate to the nucleus to drive transcription of pro-inflammatory, proliferative, and anti-apoptotic genes [1] [2] [8].
  • Protease-Dependent Signal Amplification: MALT1 proteolytic activity cleaves negative regulators of NF-κB, such as Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Subunit 2 (RELB), Tumor Necrosis Factor Alpha-Induced Protein 3 (A20), and CYLD Lysine 63 Deubiquitinase (CYLD). Cleavage of these inhibitors prevents their suppression of the pathway, enabling sustained NF-κB activation essential for lymphocyte proliferation, survival, and cytokine production [1] [2] [5].

Table 1: MALT1-Dependent Immune Receptors and Their Cellular Functions

Receptor ClassExample ReceptorsKey Cell TypesPrimary Signaling Role
Antigen ReceptorsT-Cell Receptor, B-Cell ReceptorT cells, B cellsLymphocyte activation, proliferation, differentiation
Fc ReceptorsFcγ Receptor, Fcε ReceptorMyeloid cells, Mast cellsPhagocytosis, degranulation, cytokine production
Innate Immune ReceptorsDectin-1, TREM1Dendritic cells, MacrophagesPathogen recognition, inflammation, T helper 17 polarization
Natural Killer ReceptorsActivating NK receptorsNatural Killer cellsCytotoxicity, interferon-gamma production

Genetic ablation studies in mice and observations in human patients with MALT1 mutations underscore its non-redundant roles. MALT1-deficient mice exhibit profound immunodeficiency characterized by impaired lymphocyte activation, defective marginal zone B cell development, reduced regulatory T cell numbers, and susceptibility to infections [1] [2] [8]. Similarly, humans with biallelic MALT1 loss-of-function mutations present with combined immunodeficiency featuring recurrent bacterial, viral, and fungal infections, impaired vaccine responses, and defective T cell proliferation despite normal lymphocyte counts [8] [9].

Dual Function of MALT1: Scaffolding vs. Proteolytic Activity in Oncogenesis and Autoimmunity

MALT1 exhibits a dualistic functional paradigm encompassing essential scaffolding functions and context-dependent proteolytic activity. Structurally, MALT1 contains an N-terminal death domain, two immunoglobulin-like domains facilitating constitutive BCL10 binding, a central caspase-like protease domain harboring a catalytic cysteine-histidine dyad (Cysteine 464 in humans), and a C-terminal immunoglobulin-like domain regulating protease autoinhibition [1] [2] [7].

  • Scaffolding Function: As part of the CBM complex, MALT1 serves as a critical platform for assembling downstream signaling effectors. Key interactions include:
  • Recruitment of TRAF6 via distinct TRAF6-binding motifs, enabling Lysine 63-linked polyubiquitination and activation of the Inhibitor of Nuclear Factor Kappa B Kinase complex.
  • Association with the Linear Ubiquitin Chain Assembly Complex via its C-terminus, potentially facilitating recruitment of the Inhibitor of Nuclear Factor Kappa B Kinase complex via Nuclear Factor Kappa B Essential Modulator binding to linear ubiquitin chains [2] [8].This scaffold function is indispensable for initiating rapid NF-κB and Mitogen-Activated Protein Kinase activation upon receptor stimulation, driving essential transcriptional programs for lymphocyte activation.

  • Proteolytic Function: MALT1 proteolytic activity cleaves specific substrates after arginine residues, profoundly influencing immune responses:

  • Negative Regulator Cleavage: Cleavage of RELB (an NF-κB subunit forming non-canonical dimers), A20 (a deubiquitinase terminating NF-κB signaling), and CYLD (a deubiquitinase removing activating Lysine 63-linked ubiquitin chains) removes critical brakes on canonical NF-κB signaling, enabling signal amplification and persistence [1] [5] [7].
  • mRNA Stability Regulator Cleavage: Cleavage of Regnase-1 and Roquin-1/2, RNA-binding proteins promoting decay of mRNAs encoding inflammatory cytokines (e.g., Interleukin 6, Interleukin 2), stabilizes these transcripts and enhances cytokine production [5] [9].
  • Autocleavage: MALT1 cleaves itself, potentially modulating its own activity or function within the CBM complex [8].

Table 2: Key MALT1 Substrates and Functional Consequences of Cleavage

SubstrateFunction of SubstrateConsequence of MALT1 CleavagePathological Relevance
RELBComponent of non-canonical NF-κB dimersInactivation; Sustains canonical NF-κB signalingLymphoma survival, autoimmunity
Tumor Necrosis Factor Alpha-Induced Protein 3 (A20)Deubiquitinase terminating NF-κB signalingInactivation; Prolongs NF-κB and JUN N-Terminal Kinase activationLymphomagenesis, inflammation
CYLD Lysine 63 Deubiquitinase (CYLD)Deubiquitinase removing Lysine 63-linked chainsInactivation; Enhances TRAF6-mediated signalingLymphoma survival, inflammatory responses
Regnase-1RNAse degrading inflammatory cytokine mRNAsInactivation; Stabilizes Interleukin 6, Interleukin 2 mRNAT helper 17 cell polarization, autoimmunity
Roquin-1/2RNA-binding protein degrading inflammatory mRNAsInactivation; Enhances inflammatory cytokine productionAutoimmunity

Aberrant MALT1 activity is mechanistically linked to oncogenesis and autoimmunity:

  • Oncogenesis: Constitutive MALT1 activation, often driven by genetic alterations affecting the B-Cell Receptor pathway or CBM components (e.g., Activating mutations in CARD11 in Activated B-Cell-like Diffuse Large B-Cell Lymphoma, the t(11;18)(q21;q21) API2-MALT1 translocation in Mucosa-Associated Lymphoid Tissue lymphoma), is a hallmark of certain B-cell lymphomas. These malignancies exhibit "addiction" to MALT1 protease activity for survival and proliferation, primarily through constitutive NF-κB activation and cleavage-mediated inactivation of negative regulators like A20 and CYLD [1] [4] [8]. Recent evidence extends MALT1's pro-tumorigenic role beyond hematologic malignancies. MALT1 is overexpressed in solid tumors like prostate adenocarcinoma and glioblastoma, where it promotes proliferation, colony formation, invasion, epithelial-to-mesenchymal transition, and metastasis, potentially via NF-κB, Wingless/Integrated, and Transforming Growth Factor Beta signaling pathways [7] [10].
  • Autoimmunity: Paradoxically, while acute MALT1 inhibition suppresses lymphocyte activation, chronic genetic ablation of its protease activity triggers multi-organ inflammation and autoimmunity. Mice expressing catalytically inactive MALT1 (MALT1 protease-dead) develop severe autoimmune pathology including gastritis, pancreatitis, and ataxia, associated with reduced thymic and peripheral regulatory T cells, impaired Cytotoxic T-Lymphocyte Associated Protein 4 expression, defective Interleukin 10 production by B regulatory cells, and an imbalance favoring pro-inflammatory T helper 1/T helper 17 effector cells [5] [9]. This highlights a critical immune-suppressive function of MALT1 proteolysis in maintaining peripheral tolerance, likely involving the cleavage of substrates like RELB and Regnase-1 that otherwise promote excessive inflammation.

Rationale for Targeting Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 Protease Activity in Disease Pathogenesis

The dual role of MALT1 in driving pathological signaling in specific contexts (lymphomas, potentially some solid tumors, Fcγ receptor-driven inflammation) versus maintaining immune homeostasis underscores the nuanced therapeutic potential and challenges of targeting its protease activity. The rationale for therapeutic inhibition is strongest in defined pathological settings characterized by dysregulated MALT1 protease activity:

  • B-Cell Receptor-Signaling Dependent Lymphomas: Subtypes of B-cell lymphomas, particularly Activated B-Cell-like Diffuse Large B-Cell Lymphoma, Mucosa-Associated Lymphoid Tissue lymphoma, and a subset of Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma, rely on constitutive B-Cell Receptor signaling and CBM complex formation for survival and proliferation. These malignancies exhibit "oncogene addiction" to MALT1 protease activity. Pharmacological inhibition of MALT1 protease selectively induces apoptosis in these lymphoma cells in vitro and demonstrates potent anti-tumor efficacy in xenograft models. The mechanism involves blockade of NF-κB activation, reduction of B-Cell Lymphoma 6 expression, and stabilization of cleavable tumor suppressors like A20 and RELB [1] [4] [8]. Notably, the dependence on MALT1 protease function appears linked to B-cell developmental stage, with mature B-cell malignancies requiring protease activity while precursor B-cell Acute Lymphoblastic Leukemia may rely more on MALT1 scaffolding functions for MYC protein stabilization via suppression of F-Box And WD Repeat Domain Containing 7 [4].

  • Fcγ Receptor-Driven Inflammatory/Autoimmune Disorders: MALT1 protease activity is essential for optimal Fcγ receptor signaling in innate immune cells like dendritic cells and macrophages. Studies using MALT1 protease-dead mice demonstrate significantly reduced inflammatory cytokine production (e.g., Tumor Necrosis Factor, Interleukin 6) by dendritic cells upon Fcγ receptor cross-linking. In a model of immune thrombocytopenia (ITP), driven by anti-platelet antibodies engaging Fcγ receptors, MALT1 protease-dead mice are protected from platelet depletion and show reduced splenic cytokine expression compared to wild-type mice [3] [6]. This indicates that MALT1 protease inhibition could be beneficial in IgG-autoantibody-mediated diseases like systemic lupus erythematosus or immune thrombocytopenia by dampening Fcγ receptor-dependent inflammation and tissue damage.

  • Modulating the Tumor Microenvironment: Beyond direct cancer cell killing in lymphomas, MALT1 protease inhibition exerts cancer cell-extrinsic effects by reprogramming the tumor microenvironment. MALT1 proteolytic activity is crucial for maintaining the immune-suppressive phenotype and function of regulatory T cells within tumors. Inhibition of MALT1 protease converts tumor-infiltrating regulatory T cells into pro-inflammatory cells that lose suppressive capacity and may even secrete interferon gamma, thereby promoting anti-tumor immunity and synergizing with immune checkpoint blockade therapies [9] [10]. This dual mechanism—direct tumor cell killing in susceptible cancers and reversal of immune suppression in the tumor microenvironment—enhances the therapeutic appeal of MALT1 inhibitors.

The autoimmune phenotype observed in MALT1 protease-dead mice necessitates careful consideration of therapeutic windows and patient selection. The inflammation in these mice arises from T-cell-intrinsic defects (reduced regulatory T cell development/function, impaired Cytotoxic T-Lymphocyte Associated Protein 4 expression) and potentially B-cell-intrinsic defects in B regulatory cell function [5] [9]. This suggests that chronic, complete inhibition of MALT1 protease across all cell types might carry a risk of autoimmunity. However, pharmacological inhibition differs from genetic ablation; transient and reversible inhibition may allow sufficient immune regulation to prevent autoimmunity while effectively targeting malignant cells or acute inflammatory responses. Clinical trials (e.g., NCT03900598, NCT04876092) are currently evaluating this safety paradigm in patients with lymphoma. Targeting MALT1 protease thus represents a promising strategy with a unique dual mechanism (cancer cell-intrinsic killing and immune microenvironment modulation), warranting continued investigation in defined B-cell malignancies and potentially severe antibody-mediated autoimmune conditions, with close monitoring for immune-related adverse events.

Properties

Product Name

Nvs-malt1

IUPAC Name

N-[(1S)-1-[4-[[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]amino]phenyl]-2,2,2-trifluoroethyl]-N-methyl-1,1-dioxothiane-4-carboxamide

Molecular Formula

C24H27ClF3N5O4S

Molecular Weight

574.0 g/mol

InChI

InChI=1S/C24H27ClF3N5O4S/c1-14(37-3)21-18(13-29-20-12-19(25)31-33(20)21)30-17-6-4-15(5-7-17)22(24(26,27)28)32(2)23(34)16-8-10-38(35,36)11-9-16/h4-7,12-14,16,22,30H,8-11H2,1-3H3/t14-,22-/m0/s1

InChI Key

NVGROBHDOYRPAN-FPTDNZKUSA-N

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)C(C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)[C@@H](C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC

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